molecular formula C27H34N2O10 B021703 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester CAS No. 96315-10-5

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Cat. No. B021703
CAS RN: 96315-10-5
M. Wt: 546.6 g/mol
InChI Key: OWGVQVGXYFWIHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex esters and polyesters often involves multistep reactions, utilizing diols and diacid ethyl esters as starting materials. For instance, Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing novel biobased furan polyesters (Jiang et al., 2014). Although not directly related to the target compound, this method highlights the potential for synthesizing complex esters using enzymatic approaches, which could be adapted for synthesizing "5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester".

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed through various techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of trans-1,5-bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene was elucidated through X-ray diffraction, showcasing the utility of these methods in understanding the geometry and electronic structure of complex organic molecules (Dahrouch et al., 2001).

Chemical Reactions and Properties

The reactivity and chemical behavior of complex esters can be explored through their synthesis and subsequent reactions. Pimenova et al. (2003) described the synthesis and reactions of a complex ester, leading to various derivatives through reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova et al., 2003). These studies provide insight into the chemical properties and potential reactivity pathways of "5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester".

Physical Properties Analysis

The physical properties of complex esters, such as solubility, melting point, and glass transition temperature, are crucial for their application in various fields. Research on related compounds, such as the synthesis and characterization of renewable bis(cyanate) esters, highlights the importance of understanding these physical properties for material science applications (Meylemans et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are essential for the practical use of complex esters. Studies like those conducted by Detsi et al. (1996), which explored the reactions of N-hydroxysuccinimide esters with active methylene compounds, shed light on the versatile chemistry of esters and their potential for synthesizing a wide range of derivatives (Detsi et al., 1996).

Scientific Research Applications

Scientific Research Applications of 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

Polymer Synthesis and Properties

  • The synthesis of water-soluble hyperbranched polyamides via condensation polymerization involving similar compounds has been investigated, demonstrating the role of such chemical structures in polymer science. For example, the polymerization of 5-aminoisophthalic acid methyl ester with a N-tri(ethylene glycol) methyl ester chain has been conducted, leading to the creation of hyperbranched polyamides with unique properties like solubility in water and lower critical solution temperature (LCST) behaviors (Ohta, Kamijyo, Yokoyama, & Yokozawa, 2012).

Calcium Indicators and Buffers

  • The development of high-affinity buffers and optical indicators for Ca2+ has been a significant area of research. Compounds like 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) and its derivatives, which share structural similarities with 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester, have been synthesized. These compounds are known for their high selectivity for Ca2+ over Mg2+, and their fluorescence changes significantly upon binding Ca2+ (Tsien, 1980).

Biobased Polymer Development

  • Research in enzymatic polymerization has utilized similar compounds for creating novel biobased polyesters. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters, leading to biobased furan polyesters, indicating the potential of such structures in developing environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Development of Reactive Polymers

  • Synthesis of new reactive polymers with pendant halomethyl groups by polyaddition reactions has been explored using compounds structurally related to 5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester. These studies contribute to the understanding of how such structures can be used in creating polymers with specific reactive groups (Nishikubo, Kameyama, & Ogawa, 1997).

NMR Studies in Calcium Measurements

  • The use of symmetrically substituted difluoro derivatives of similar compounds in 19F NMR chemical shifts for measuring divalent cations like Ca2+ has been an important application. This method allows for precise measurement of free Ca2+ concentration and is unaffected by other divalent ions, demonstrating the utility of such compounds in bioanalytical chemistry (Smith, Hesketh, Metcalfe, Feeney, & Morris, 1983).

Safety And Hazards

This compound is intended for research use only and is not for human or veterinary use . For safety and hazards information, it’s recommended to refer to the Safety Data Sheet provided by the manufacturer.

properties

IUPAC Name

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O10/c1-19-10-11-21(29(17-26(32)36-4)18-27(33)37-5)23(14-19)39-13-12-38-22-9-7-6-8-20(22)28(15-24(30)34-2)16-25(31)35-3/h6-11,14H,12-13,15-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGVQVGXYFWIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=CC=CC=C2N(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546713
Record name Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate methyl ester

CAS RN

96315-10-5
Record name Dimethyl 2,2'-{[2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy}ethoxy)phenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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